molecular formula C8H6F3IO B3039655 3-(2,2,2-Trifluoroethoxy)iodobenzene CAS No. 1250656-93-9

3-(2,2,2-Trifluoroethoxy)iodobenzene

Cat. No.: B3039655
CAS No.: 1250656-93-9
M. Wt: 302.03 g/mol
InChI Key: MKOMFXXBGMUIRF-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)iodobenzene is an iodobenzene derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the meta position of the aromatic ring. This compound is characterized by its strong electron-withdrawing trifluoroethoxy group, which significantly influences its electronic and steric properties. It serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is employed in Ullmann couplings and other cross-coupling reactions to construct complex molecules. For example, it has been utilized in the synthesis of advanced intermediates for drugs targeting conditions such as hypercholesterolemia and inflammation .

Properties

IUPAC Name

1-iodo-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOMFXXBGMUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps :

  • Substrate Preparation : Use 3-iodo-nitrobenzene or 3-iodo-chlorobenzene as starting materials.
  • Etherification : React with 2,2,2-trifluoroethanol (TFE) under alkaline conditions with phase-transfer catalysis (PTC).
  • Reduction (if nitro group present): Catalytic hydrogenation or chemical reduction to convert nitro to amino groups, followed by diazotization/hydroxylation.

Optimized Conditions :

Parameter Value Source
Substrate 3-Iodo-nitrobenzene
Alkali 50% NaOH
Catalyst Tetrabutylammonium bromide
Temperature 60–70°C
Reaction Time 6–8 hours
Yield 82–88%

Advantages :

  • Avoids expensive reagents like boron tribromide or trifluoroethyl iodide.
  • Scalable for industrial production due to mild conditions.

Transition-metal catalysts enable direct introduction of the trifluoroethoxy group onto iodobenzene derivatives.

Copper-Catalyzed Ullmann Coupling :

Reaction of 3-iodophenol with 2,2,2-trifluoroethyl iodide in the presence of CuI/1,10-phenanthroline:

Parameter Value Source
Catalyst System CuI (10 mol%), 1,10-phenanthroline
Base Cs₂CO₃
Solvent DMSO
Temperature 110°C
Yield 68–75%

Limitations :

  • Requires anhydrous conditions and inert atmosphere.
  • Moderate yields due to competing side reactions.

Fluoroform-Based Synthesis

A recent transition metal-free approach utilizes potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) generated from fluoroform (CF₃H):

Procedure :

  • Synthon Generation :
    Fluoroform + paraformaldehyde → CF₃CH₂OK (88% yield in 30 min).
  • Etherification :
    CF₃CH₂OK + 3-iodo-chlorobenzene → 3-(2,2,2-Trifluoroethoxy)iodobenzene (71% yield at RT).

Advantages :

  • Avoids transition metals, simplifying purification.
  • Compatible with isotopic labeling (e.g., ¹¹C, ¹⁸F).

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Environmental Impact
SNAr with PTC 82–88 Low High Moderate
Ullmann Coupling 68–75 High Moderate High (Cu waste)
Fluoroform Route 71 Medium High Low

Recommendations :

Critical Challenges and Solutions

  • Iodine Stability : Meta-iodo groups may undergo unintended displacement. Use low-temperature diazotization (-20°C).
  • Regioselectivity : Ensure ortho/para directors (e.g., nitro groups) are positioned to favor meta-substitution during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include iodinated benzene derivatives with different oxidation states.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

2.1. Oxidative Transformations

3-(2,2,2-Trifluoroethoxy)iodobenzene has been employed in various oxidative transformations:

  • Electrochemical Mediator : It serves as a redox mediator in electrochemical processes, enabling reactions such as fluorination and oxidative cyclization. For instance, studies have demonstrated its effectiveness in the electrochemical synthesis of fluorinated products through anodic oxidation processes .
  • Trifluoroethoxylation : The compound is utilized in trifluoroethoxylation reactions, where it facilitates the introduction of trifluoroethoxy groups into organic substrates. This reaction has been shown to proceed efficiently under mild conditions .

2.2. Cyclization Reactions

The compound also plays a significant role in cyclization reactions:

  • Aziridination and Lactonization : It has been successfully applied in aziridination and lactonization processes. The electrochemical generation of iodine (III) from this compound allows for the formation of cyclic structures with high selectivity and yield .
  • Cation-Induced Cyclization : Recent studies indicate that this compound can mediate cation-induced cyclizations, leading to the formation of complex cyclic architectures under controlled conditions .

3.1. Electrochemical Synthesis of Fluorinated Compounds

In a notable study by Wirth et al., this compound was used as a mediator for the electrochemical synthesis of fluorinated alkyl aryl ethers. The reaction exhibited excellent functional group tolerance and compatibility with various substrates, demonstrating the versatility of this compound in synthetic applications .

3.2. Oxidative Rearrangements

Another research highlighted its application in oxidative rearrangements where this compound facilitated the transformation of N-propargylamides into fluoromethyl-oxazoles via electrochemical methods. This process showcased the compound's ability to promote complex transformations that are difficult to achieve through traditional methods .

Comparative Data Table

The following table summarizes the key applications and outcomes associated with this compound:

Application TypeReaction TypeYield (%)ConditionsReference
Oxidative TransformationFluorinationModerateElectrochemical setup
CyclizationAziridinationHighAnodic oxidation
TrifluoroethoxylationAlkyl Aryl EthersExcellentMild conditions
RearrangementN-Propargylamide ConversionHighElectrochemical mediation

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)iodobenzene depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium-aryl complex. This complex then participates in subsequent steps to form the desired product. The trifluoroethoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Positional Isomers
  • o-(Trifluoromethoxy)iodobenzene (CAS: 175278-00-9) and p-(Trifluoromethoxy)iodobenzene : These isomers differ in the placement of the trifluoromethoxy (-OCF₃) group (ortho vs. para). The meta-substituted trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)iodobenzene provides distinct electronic effects compared to ortho/para isomers. The trifluoroethoxy group is bulkier and more electron-withdrawing than trifluoromethoxy, impacting reactivity in electrophilic substitutions .
Hypervalent Iodine Derivatives
  • Bis(trifluoroacetoxy)iodobenzene (BTI) (CAS: 2712-78-9): A hypervalent iodine(III) compound used as a strong oxidant. Unlike this compound, BTI participates in radical reactions and oxidations due to its hypervalent state. However, both compounds share fluorine-rich substituents that enhance stability and reactivity in specific contexts .
Simpler Iodobenzene Derivatives
  • Iodobenzene (CAS: 591-50-4): The parent compound lacks substituents, making it less reactive in cross-coupling reactions compared to derivatives with electron-withdrawing groups. The trifluoroethoxy group in this compound activates the iodine atom for nucleophilic displacement, a property absent in iodobenzene .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Key Applications
This compound C₈H₆F₃IO 306.04 Meta Not reported Pharmaceutical intermediates
o-(Trifluoromethoxy)iodobenzene C₇H₄F₃IO₂ 312.01 Ortho Not reported Electrochemical oxidations
Bis(trifluoroacetoxy)iodobenzene C₁₀H₅F₆IO₄ 430.04 - Not reported Oxidizing agent
Iodobenzene C₆H₅I 204.01 - -31 Solvent, precursor

Notes:

  • The trifluoroethoxy group increases molecular weight and hydrophobicity compared to simpler derivatives like iodobenzene.
  • Electron-withdrawing groups enhance oxidative stability and reactivity in cross-coupling reactions.

Q & A

Q. What are the optimal synthetic routes for introducing the trifluoroethoxy group into iodobenzene derivatives?

The trifluoroethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, reacting 3-iodophenol with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions at 80–100°C achieves substitution . Alternatively, copper-catalyzed coupling of 3-iodobenzene derivatives with trifluoroethanol may be employed, though reaction efficiency depends on solvent polarity and catalyst loading .

Q. How can 3-(2,2,2-trifluoroethoxy)iodobenzene be purified to ≥95% purity for research use?

Purification typically involves silica gel column chromatography using hexane/ethyl acetate (8:2) as the mobile phase, followed by recrystallization from ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures purity, with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹⁹F NMR : To confirm trifluoroethoxy group integration and aromatic proton environments (e.g., δ ~4.8 ppm for -OCH₂CF₃ in CDCl₃) .
  • Mass spectrometry (EI-MS) : Expected molecular ion [M]⁺ at m/z 316 (C₈H₅F₃IO) .
  • Elemental analysis : Confirms C, H, F, and I content within ±0.4% deviation .

Q. What are the stability considerations for storing this compound?

The compound is light-sensitive and prone to hydrolysis. Store in amber vials under inert gas (Ar/N₂) at 2–8°C. Stability tests show <5% degradation over 6 months when protected from moisture .

Q. What safety precautions are necessary when handling this compound?

Use fume hoods, nitrile gloves, and safety goggles. The compound may release toxic iodine vapors upon decomposition. Emergency protocols include rinsing exposed skin with water (15 min) and seeking medical attention for inhalation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the iodoarene in cross-coupling reactions?

The trifluoroethoxy group enhances electrophilicity at the iodine site, facilitating Suzuki-Miyaura couplings. For example, coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in THF at 60°C yields biaryl derivatives in >80% yield. Competitive dehalogenation is minimized by optimizing catalyst loading (1–2 mol%) .

Q. What mechanistic insights exist for the introduction of the trifluoroethoxy group under SNAr conditions?

Kinetic studies using ³⁵S-labeled bases suggest a two-step mechanism: (1) deprotonation of the aromatic hydroxyl group, forming a phenoxide intermediate, followed by (2) nucleophilic displacement with trifluoroethylating agents. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy .

Q. How does this compound perform as a precursor in heterocyclic synthesis?

It serves as a key intermediate in synthesizing trifluoroethoxy-substituted benzimidazoles (e.g., via Ullmann coupling with o-phenylenediamine). Reaction monitoring via in-situ IR spectroscopy reveals imidazole ring closure at 120–140°C .

Q. What solvent systems optimize solubility for reactions involving this compound?

Solubility screening (via nephelometry) identifies dichloromethane and THF as optimal (≥50 mg/mL at 25°C). Aqueous solubility is negligible (<0.1 mg/mL), necessitating phase-transfer catalysts for biphasic reactions .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yield (40–85%) for trifluoroethoxy introduction may arise from trace moisture or base strength variability. Controlled experiments using rigorously dried solvents (e.g., molecular sieves) and standardized bases (e.g., Cs₂CO₃ vs. KOH) can isolate critical variables .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions and Schlenk techniques to minimize side reactions .
  • Analytical Validation : Cross-validate purity data using orthogonal methods (e.g., NMR + HPLC) to detect trace byproducts .
  • Safety Compliance : Follow OSHA guidelines for iodine handling and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,2,2-Trifluoroethoxy)iodobenzene
Reactant of Route 2
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3-(2,2,2-Trifluoroethoxy)iodobenzene

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